![molecular formula C13H14N4O2S B4695179 N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4695179.png)
N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea, also known as BMT-018, is a synthetic compound that belongs to the class of designer drugs. It is a potent agonist of the cannabinoid receptors, particularly CB1 and CB2, and has been used in scientific research to investigate the physiological and biochemical effects of cannabinoid receptor activation.
Mechanism of Action
N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea acts as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have potential therapeutic applications in the treatment of various diseases and disorders, including chronic pain, multiple sclerosis, epilepsy, and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments is its potent agonist activity at the cannabinoid receptors, which allows for the investigation of the physiological and biochemical effects of cannabinoid receptor activation. Additionally, N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea is relatively easy to synthesize and has a high purity, which makes it a useful tool for scientific research.
One of the main limitations of using N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments is its potential for abuse and dependence, as it is a potent agonist of the cannabinoid receptors and has been shown to have psychoactive effects in animal models. Additionally, N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has not been extensively studied in humans, and its long-term effects and safety profile are not well understood.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea. One area of future research could be to investigate the potential therapeutic applications of N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in the treatment of various diseases and disorders, including chronic pain, multiple sclerosis, epilepsy, and cancer. Another area of future research could be to investigate the long-term effects and safety profile of N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in humans, as well as its potential for abuse and dependence. Additionally, future research could focus on developing new synthetic compounds that target the cannabinoid receptors and have improved therapeutic applications and safety profiles.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been used in scientific research to investigate the physiological and biochemical effects of cannabinoid receptor activation. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, as well as potential therapeutic applications in the treatment of various diseases and disorders, including chronic pain, multiple sclerosis, epilepsy, and cancer.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methylpyrazol-4-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-17-7-9(6-15-17)5-14-13(20)16-10-2-3-11-12(4-10)19-8-18-11/h2-4,6-7H,5,8H2,1H3,(H2,14,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUYONZRYAXPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=S)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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